molecular formula C17H16N2O4 B14353999 1-(2-Hydroxy-3-methyl-3-nitro-2-phenyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one CAS No. 96569-39-0

1-(2-Hydroxy-3-methyl-3-nitro-2-phenyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one

Cat. No.: B14353999
CAS No.: 96569-39-0
M. Wt: 312.32 g/mol
InChI Key: RHHIZSAXZWQMTM-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-methyl-3-nitro-2-phenyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a hydroxy group, a nitro group, and a phenyl group attached to an indole moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-3-methyl-3-nitro-2-phenyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst. The reaction conditions often include the use of glacial acetic acid and concentrated hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, with modifications to improve yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3-methyl-3-nitro-2-phenyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Hydroxy-3-methyl-3-nitro-2-phenyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-methyl-3-nitro-2-phenyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. The presence of the hydroxy and nitro groups allows for hydrogen bonding and electrostatic interactions with target molecules. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Hydroxy-3-methyl-3-nitro-2-phenyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one is unique due to its combination of functional groups and indole structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

96569-39-0

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

1-(2-hydroxy-3-methyl-3-nitro-2-phenylindol-1-yl)ethanone

InChI

InChI=1S/C17H16N2O4/c1-12(20)18-15-11-7-6-10-14(15)16(2,19(22)23)17(18,21)13-8-4-3-5-9-13/h3-11,21H,1-2H3

InChI Key

RHHIZSAXZWQMTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(C1(C3=CC=CC=C3)O)(C)[N+](=O)[O-]

Origin of Product

United States

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